tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Purity Procurement Positional isomer

Researchers seeking a conformationally biased, attenuated-basicity spirocyclic diamine often face lengthy deprotection-reprotection sequences when using 2-Boc isomers. tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1263181-67-4) solves this with 7-Boc protection that leaves the 2-amine free for immediate amidation, reductive amination, or urea synthesis. • Gem-difluoro motif lowers pyrrolidine N basicity, improving CNS permeability potential. • 98% purity supports direct use in parallel synthesis without prep-HPLC. • Regiochemistry verified: 7-carboxylate, not the common 2-carboxylate isomer. Ideal for medchem library production and CNS lead optimization campaigns.

Molecular Formula C13H22F2N2O2
Molecular Weight 276.32 g/mol
Cat. No. B12999281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Molecular FormulaC13H22F2N2O2
Molecular Weight276.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CNCC2(F)F
InChIInChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-5-12(9-17)7-16-8-13(12,14)15/h16H,4-9H2,1-3H3
InChIKeySJIQCZWNDBMUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate: Core Identifiers and Procurement Overview


tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1263181-67-4, molecular formula C13H22F2N2O2, molecular weight 276.32) is a protected, gem‑difluorinated spirocyclic diamine building block . It belongs to the 2,7‑diazaspiro[4.5]decane family and is supplied primarily for medicinal‑chemistry and chemical‑biology research [1]. Current sourcing routes rely on specialist catalogues; dedicated primary‑literature reports on this specific regio‑ and fluoro‑isomer are scarce, placing the burden of differentiation on quantifiable, comparator‑driven evidence.

Risks of Generic Substitution: Reactivity and Conformational Impact


Even within the narrow 2,7‑diazaspiro[4.5]decane class, seemingly minor structural changes cascade into substantial differences. The 4‑position gem‑difluoro motif influences both the conformational preference of the pyrrolidine ring and the basicity of the adjacent nitrogen, while the regiochemistry of the Boc group (7‑ vs. 2‑carboxylate) determines which amine is available for onward functionalisation . Although direct head‑to‑head quantitative data remain limited in the public domain, the available supplier‑reported purity and orthogonal protecting‑group strategies indicate that casual replacement with a non‑fluorinated analog or positional isomer is unlikely to reproduce the steric, electronic, and synthetic‑handle profile required in structure‑based campaigns.

Product-Specific Quantitative Evidence Guide


Purity Comparison Against Closest Positional Isomer

The target compound (CAS 1263181-67-4) is offered by multiple suppliers at a stated purity of 98% (HPLC, NMR) . Its closest regioisomer, tert‑butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2‑carboxylate (CAS 1263181-23-2), is listed at 97% purity from comparable sources . The 1‑percentage‑point purity advantage, while modest, reduces the burden of purification in parallel‑synthesis workflows and ensures a consistent 7‑NH Boc‑protected vertical handle for library enumeration.

Purity Procurement Positional isomer

Regiochemical Orthogonality and Synthetic Handle Availability

The target compound places the Boc group on the 7‑nitrogen of the spiro‑piperidine ring, leaving the 2‑nitrogen free for immediate derivatisation. In contrast, the commercially available 2‑carboxylate isomer (CAS 1263181-23-2) protects the 2‑nitrogen, requiring a Boc‑deprotection/selective reprotection sequence to access the same vector . No direct comparative reaction‑yield data are published; however, the avoidance of two additional synthetic steps represents a qualitative efficiency gain.

Regiochemistry Protecting group Synthetic handle

Gem-Difluoro Conformational and Electronic Impact

The 4,4‑difluoro motif locks the pyrrolidine ring into a distinct conformational envelope and reduces the basicity of the adjacent 2‑amine by an estimated 0.8–1.5 pKa units compared with the non‑fluorinated 2,7‑diazaspiro[4.5]decane core (calculated values, no experimental pKa data located) [1]. This class‑level inference aligns with well‑documented fluorine effects on alicyclic amines, suggesting the target compound will exhibit lower non‑specific binding and potentially improved passive permeability when incorporated into lead molecules.

Conformational analysis Fluorine effect Physicochemical property

Recommended Procurement Application Scenarios


Medicinal Chemistry Libraries for 2-NH Vector Exploration

The 7‑position Boc protection frees the 2‑nitrogen for immediate amide‑bond formation, reductive amination, or urea synthesis without a deprotection–reprotection sequence. This synthetic efficiency is derived from the regiochemical evidence outlined in Section 3 .

CNS Drug Discovery Targeting Moderately Basic Amines

The predicted pKa shift imparted by the gem‑difluoro group (Section 3, Evidence Item 3) makes this building block attractive for CNS targets where attenuated basicity can improve permeability and reduce P‑glycoprotein efflux. Experimental pKa determination is recommended before scale‑up procurement.

Parallel Synthesis with High Initial Purity Requirements

The supplier‑reported 98% purity (Section 3) supports direct use in automated parallel synthesis, avoiding time‑consuming prep‑HPLC purification of intermediates. This is a procurement‑critical parameter when ordering multi‑gram quantities for library production .

Scaffold-Hopping with Fluorinated Spirocyclic Cores

When a project requires replacement of a non‑fluorinated spirocyclic amine with a conformationally biased, less basic analog, this compound serves as a direct entry point. The differentiation must be verified by head‑to‑head profiling against the non‑fluorinated comparator under identical assay conditions.

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